An In-depth Technical Guide to 5-Bromo-6-fluoro-1H-indazole for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Bromo-6-fluoro-1H-indazole for Researchers, Scientists, and Drug Development Professionals
An essential building block in medicinal chemistry, 5-Bromo-6-fluoro-1H-indazole is a halogenated indazole derivative with significant potential in the development of novel therapeutics, particularly as a kinase inhibitor. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and insights into its biological relevance.
Core Physical and Chemical Properties
5-Bromo-6-fluoro-1H-indazole, with the chemical formula C₇H₄BrFN₂ and a molecular weight of approximately 215.02 g/mol , is a compound of interest for its unique structural features that make it a valuable intermediate in organic synthesis.[1][2] While some sources describe it as a colorless to pale yellow liquid, others classify it as an off-white to light brown solid, indicating that its physical state at room temperature may vary depending on purity.[3][4] To ensure clarity, experimental determination of the melting point is crucial. Predicted values for its boiling point are around 332.2 ± 22.0 °C.[1][3]
A comprehensive summary of its physical and chemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrFN₂ | [1][2] |
| Molecular Weight | 215.02 g/mol | [1][2] |
| CAS Number | 105391-70-6 | [3] |
| Appearance | Colorless to pale yellow liquid OR Off-white to light brown solid | [3][4] |
| Boiling Point (Predicted) | 332.2 ± 22.0 °C | [1][3] |
| Density (Predicted) | 1.861 g/cm³ | [1][3] |
| pKa (Predicted) | 11.95 ± 0.40 | [3] |
| Refractive Index (Predicted) | 1.693 | [1][3] |
| Solubility | Soluble in most organic solvents, such as alcohols and ethers. | [3] |
Synthesis and Purification
A generalized workflow for the synthesis is depicted below:
Experimental Protocols
Synthesis of 5-Bromo-1H-indazole (Analogous Compound):
A representative protocol for a similar, non-fluorinated indazole provides valuable insight. To a solution of 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol), hydrazine (10 mL) is added. The reaction mixture is heated under gentle reflux for 4 hours. After cooling, excess hydrazine is removed under reduced pressure. Ethyl acetate (200 mL) is added, and the organic layer is washed with water and brine, then dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by flash column chromatography to yield 5-bromoindazole.[6]
Purification by Crystallization:
Crystallization is a standard and effective method for purifying solid organic compounds like 5-Bromo-6-fluoro-1H-indazole. The choice of solvent is critical for successful crystallization.
-
Solvent Screening: To identify a suitable solvent, small amounts of the crude product (20-30 mg) are tested with various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, water) at room and elevated temperatures to find a solvent that dissolves the compound when hot but not when cold.
-
Crystallization Procedure: The crude material is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are collected by vacuum filtration and washed with a small amount of the ice-cold solvent.
Spectroscopic and Spectrometric Analysis
Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-Bromo-6-fluoro-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For indazole derivatives, aromatic protons typically appear in the range of 7.0-8.5 ppm, while the N-H proton of the indazole ring appears as a broad singlet at a higher chemical shift (>10 ppm).[7]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. Aromatic carbons in indazoles are expected to resonate in the 110-150 ppm range.[7][8]
General Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
General Experimental Protocol for FTIR Spectroscopy (ATR method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[9]
-
Data Acquisition: Record a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum.
General Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and its isotopic distribution.
The following diagram illustrates a general workflow for the quality control of a synthesized indazole compound:
Reactivity and Stability
Indazole derivatives are generally stable compounds. However, they can undergo various chemical reactions. The bromine atom on the benzene ring can participate in cross-coupling reactions, such as Suzuki and Heck reactions, which are valuable for introducing further structural diversity. The indazole ring itself can be susceptible to oxidation under harsh conditions. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place to prevent degradation.[10]
Biological Activity and Applications in Drug Discovery
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[11] This is due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the ATP-binding site of kinases.[12]
Derivatives of bromo-indazoles have been investigated as potent inhibitors of various kinases involved in cancer signaling pathways, such as Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptors (FGFRs).[13][14] The bromine atom serves as a convenient handle for synthetic elaboration to explore different regions of the kinase binding pocket, aiding in the optimization of potency and selectivity. While specific biological targets for 5-Bromo-6-fluoro-1H-indazole are not extensively documented in the provided search results, its structural similarity to known kinase inhibitors suggests its potential as a valuable starting point for the development of new targeted therapies.
The following diagram illustrates the general mechanism of action for an indazole-based kinase inhibitor:
References
- 1. echemi.com [echemi.com]
- 2. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 5-BROMO-6-FLUORO-1H-INDAZOLE CAS#: 105391-70-6 [m.chemicalbook.com]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
